molecular formula C7H8N2O3S B13335205 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13335205
M. Wt: 200.22 g/mol
InChI Key: DWICAHUODJUAGE-UHFFFAOYSA-N
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Description

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity small molecule building block for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . The molecule is supplied with the molecular formula C 7 H 8 N 2 O 3 S and a molecular weight of 200.22 . The 1,2,4-oxadiazole core is of significant interest in anticancer research. Compounds based on this scaffold have demonstrated mechanisms of action that include the inhibition of critical cancer biological targets such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, structural analogs of this compound, specifically 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, have been identified as potent inhibitors of Rho/MRTF/SRF-mediated gene transcription, a key pathway in pathological fibrotic processes, suggesting potential applications in developing novel anti-fibrotic agents . The presence of the tetrahydrothiophene (thiolane) ring introduces a three-dimensional vector for further structural diversification, allowing researchers to explore novel structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this and all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h4H,1-3H2,(H,10,11)

InChI Key

DWICAHUODJUAGE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthesis of 1,2,4-Oxadiazoles

Step Reaction Conditions Yield
1 Amidoxime + Acyl Chloride → O-Acylamidoxime Solvent: THF or MeCN, Base: TEA or TBAF Variable
2 O-Acylamidoxime → 1,2,4-Oxadiazole Solvent: THF, Catalyst: TBAF, Temperature: RT or 50-80°C High

The general synthesis involves two main steps: the formation of O-acylamidoximes and their subsequent cyclization to form the oxadiazole ring.

Specific Preparation of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

To synthesize 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, one would need to adapt the general synthesis method by incorporating thiolan-3-yl and carboxylic acid functionalities into the starting materials.

Hypothetical Synthetic Route

  • Preparation of Thiolan-3-yl Amidoxime : This involves reacting thiolan-3-carboxaldehyde with hydroxylamine in the presence of a base.

  • O-Acylamidoxime Formation : The thiolan-3-yl amidoxime is then reacted with a suitable acyl chloride (e.g., chloroacetic acid chloride) to form the O-acylamidoxime intermediate.

  • Cyclization to Oxadiazole : The O-acylamidoxime is cyclized in the presence of a catalyst like TBAF to form the oxadiazole ring.

  • Introduction of Carboxylic Acid Group : This could involve further modification of the oxadiazole derivative to introduce a carboxylic acid group, possibly through hydrolysis or direct incorporation during the synthesis.

Challenges and Considerations

  • Steric Hindrance : The thiolan-3-yl group may introduce steric hindrance, affecting the cyclization efficiency.
  • Functional Group Compatibility : Ensuring that the carboxylic acid group is introduced without interfering with the oxadiazole ring formation is crucial.

Research Findings and Variations

While specific research on 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is limited, studies on related compounds provide valuable insights:

  • 1,2,4-Oxadiazoles are known for their bioactivity and are often synthesized using amidoximes and acyl chlorides.
  • TBAF is commonly used as a catalyst for the cyclization step, allowing reactions to proceed at room temperature.
  • Sterically hindered oxadiazoles can be synthesized using similar methods, though yields may vary.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Mechanisms

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For analogs such as 3-aryl-5-pentyl-1,2,4-oxadiazoles , microwave-assisted solvent-free methods using potassium carbonate as a base yield products in 8 minutes with ~80% efficiency . While specific data for 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is absent in the literature, its structure suggests a similar pathway:

  • Thiolan (tetrahydrothiophene) substitution likely occurs via nucleophilic attack of a sulfur-containing intermediate during cyclization.

  • Carboxylic acid groups in oxadiazoles often participate in esterification or amidation reactions, enabling further functionalization (e.g., coupling with amines or alcohols) .

Reactivity of the Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits electrophilic character at C-3 and C-5, making it reactive toward nucleophiles. Key reactions observed in structurally related compounds include:

Reaction Type Conditions Product Yield
Hydrolysis Acidic or basic aqueous mediaCarboxylic acid derivatives~60–90%
Nucleophilic Substitution Alkyl halides, amines, or thiolsFunctionalized oxadiazoles50–75%
Decarboxylation Thermal (>150°C) or catalytic5-substituted oxadiazolesVariable

For 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , decarboxylation under thermal conditions may yield 3-(thiolan-3-yl)-1,2,4-oxadiazole , a scaffold noted for bioactivity in cancer cell lines .

Functionalization via Thiol-Ene Chemistry

The thiolan moiety (tetrahydrothiophene) enables participation in radical thiol-ene reactions , a method validated for sulfur-containing heterocycles . Example transformations include:

  • Photoinitiated crosslinking with thiol-terminated polymers to form hydrogels or biomaterials.

  • Thiol-yne coupling for cons

Scientific Research Applications

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, focusing on substituents, molecular properties, and reported biological activities:

Compound Name Substituent at 5-Position Molecular Weight Key Properties/Activities Source (Evidence ID)
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl - Potential electron-withdrawing effects; synthetic intermediate
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1H-Pyrazol-3-yl 180.12 High purity (specified); used in drug discovery
5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methoxythiophen-2-yl 226.21 Enhanced solubility (methoxy group); research chemical
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid Oxo group (ring modification) - Structural isomer; potential tautomeric forms
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl 269.05 Halogenated analog; possible halogen bonding in target binding
5-(4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid Complex dichloro-pyrrole-phenyl - IC₅₀ = 1.2 µM (E. coli DNA gyrase inhibition)

Key Observations:

  • Halogenated Derivatives (e.g., -Br): The bromophenyl analog () could leverage halogen bonding for enhanced affinity in enzyme inhibition, a strategy common in drug design. Heterocyclic Moieties (e.g., thiophene, pyrazole): Methoxythiophen-2-yl () and pyrazol-3-yl () substituents may improve solubility and bioavailability compared to purely aromatic systems.
  • Biological Activity :

    • The dichloro-pyrrole-phenyl analog () demonstrates potent DNA gyrase inhibition, highlighting the role of bulky, hydrophobic substituents in targeting bacterial enzymes.
    • Thiolan-3-yl’s tetrahydrothiophene group (absent in the listed analogs) could confer unique conformational flexibility and sulfur-mediated interactions, though experimental validation is needed.
  • Molecular Weight Trends :

    • Derivatives with larger substituents (e.g., bromophenyl at 269.05 g/mol) exhibit higher molecular weights, which may impact pharmacokinetic properties like membrane permeability.

Biological Activity

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C7_7H8_8N2_2O3_3S
  • Molecular Weight : 200.22 g/mol
  • CAS Number : 1342999-66-9
  • Purity : Minimum 95% .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively.

A study demonstrated that certain oxadiazole derivatives exhibited IC50_{50} values in the low micromolar range against multiple cancer types:

  • HepG2 (liver cancer) : IC50_{50} = 0.7 ± 0.2 µM
  • MCF7 (breast cancer) : IC50_{50} = 30.0 ± 1.2 µM
  • SGC-7901 (stomach cancer) : IC50_{50} = 18.3 ± 1.4 µM .

Cytotoxicity

The cytotoxic effects of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid were assessed using various assays:

  • MTT Assay : This assay indicated that the compound has a dose-dependent cytotoxic effect on certain cancer cell lines.
Cell LineIC50_{50} (µM)
HepG20.7 ± 0.2
MCF730.0 ± 1.2
SGC-790118.3 ± 1.4

The mechanism underlying the anticancer activity of oxadiazoles is believed to involve:

  • Inhibition of DNA Topoisomerases : These enzymes are critical for DNA replication and transcription; inhibiting them can lead to cell death.
  • Induction of Apoptosis : Oxadiazoles may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Kinases : Some studies suggest that oxadiazole derivatives can inhibit tyrosine kinases involved in cancer progression .

Case Study 1: Antitumor Activity

A comprehensive study focused on synthesizing and evaluating various oxadiazole derivatives highlighted that modifications to the thiolane structure significantly impacted their antitumor efficacy. The study found that specific substitutions could enhance potency against resistant cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazoles revealed that:

  • The presence of electron-withdrawing groups enhances biological activity.
  • The spatial arrangement of substituents plays a crucial role in binding affinity to target proteins .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate potential irritations:

  • Skin Irritation : Classified as Category 2.
  • Eye Irritation : Classified as Category 2A.
    These findings necessitate careful handling and further toxicological studies to establish safe usage protocols .

Q & A

Q. What are the optimal synthetic routes for 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiolan-containing precursors for 2.5–3 hours under acidic conditions yields the target compound. Post-reaction purification involves recrystallization from acetic acid .
  • Key Parameters :
  • Molar Ratios : 1:1 to 1.1 equivalents of aldehyde to thiolan precursor.
  • Catalyst : Sodium acetate (2.0 equiv) for optimal proton exchange.
  • Temperature : Reflux (~110°C) to ensure complete cyclization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ ion).
  • FT-IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of oxadiazole) validate functional groups .
    • Validation : Cross-reference spectral data with computational simulations (e.g., Gaussian DFT calculations) .

Q. How can researchers optimize purification to minimize byproducts?

  • Methodological Answer :
  • Recrystallization : Use acetic acid for high-yield recrystallization, as impurities (e.g., unreacted thiolan precursors) exhibit lower solubility.
  • Column Chromatography : Employ silica gel with a gradient elution of ethyl acetate/hexane (1:4 to 1:1) to isolate the compound from polar byproducts .
  • Membrane Technologies : Nanofiltration membranes (MWCO 500 Da) can separate low-molecular-weight impurities .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer :
  • Storage : Store at -20°C under nitrogen to prevent oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is a key pathway; use buffered solutions (pH 1.2–9.0) to assess pH sensitivity .
    • Degradation Products :
ConditionMajor DegradantsDetection Method
Acidic (pH 1.2)Thiolan ring-opened derivativesHPLC-MS
Alkaline (pH 9)Oxadiazole hydrolysis productsNMR

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) .
  • Enzyme Inhibition : Test against acetylcholinesterase or COX-2 via spectrophotometric assays (e.g., Ellman’s reagent for thiol detection) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?

  • Methodological Answer :
  • Kinetic Studies : Use in-situ FT-IR or NMR to monitor intermediate formation (e.g., Schiff base intermediates in cyclocondensation).
  • Theoretical Framework : Apply Marcus theory to model electron transfer during oxadiazole ring closure. Contradictions may arise from solvent polarity effects on transition states .
    • Case Study : Lower yields in non-polar solvents (e.g., toluene) suggest a dipolar transition state requiring polar aprotic media .

Q. How can AI-driven computational tools predict and optimize this compound’s reactivity?

  • Methodological Answer :
  • COMSOL Multiphysics : Simulate reaction kinetics using finite element analysis (FEA) to model heat/mass transfer in reflux setups .
  • Machine Learning : Train models on existing oxadiazole synthesis data (e.g., reaction time, solvent polarity) to predict optimal conditions. Use Python libraries (e.g., Scikit-learn) for regression analysis .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

  • Methodological Answer :
  • Multi-Technique Correlation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguous proton assignments.
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra (e.g., using Gaussian 16) and compare with experimental data .
    • Example : Aromatic proton splitting in NMR may conflict with expected symmetry; DFT can identify conformational flexibility .

Q. How can degradation pathways be elucidated to improve formulation stability?

  • Methodological Answer :
  • LC-HRMS : Identify degradants via high-resolution mass fragmentation patterns.
  • Isotopic Labeling : Use ¹³C-labeled oxadiazole to track hydrolytic cleavage in stability studies .
    • Pathway Hypothesis :
     Parent Compound → Hydrolysis → Carboxylic Acid Intermediate → Decarboxylation → Thiolan Byproduct  

Validate via pH-dependent kinetic profiling .

Q. What experimental designs explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Factorial Design : Vary substituents (e.g., thiolan ring size, oxadiazole substituents) and assess antimicrobial potency. Use a 2³ factorial matrix (factors: substituent position, electronics, steric bulk) .
  • QSAR Modeling : Generate 3D molecular descriptors (e.g., logP, polar surface area) and correlate with bioactivity via partial least squares (PLS) regression .

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